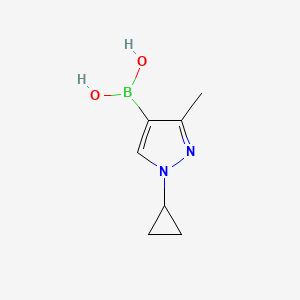
(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative with a unique structure that includes a cyclopropyl group, a methyl group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a suitable pyrazole derivative with a boronic acid reagent. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyrazole reacts with a boronic acid or boronate ester under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents and palladium catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyrazole derivatives .
Applications De Recherche Scientifique
Chemistry: (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways .
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes .
Mécanisme D'action
The mechanism of action of (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
- (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanol
- (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)amine
- (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)carboxylic acid
Uniqueness: Compared to similar compounds, (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid stands out due to its boronic acid group, which imparts unique reactivity and binding properties. This makes it particularly valuable in the development of boron-containing pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C7H11BN2O2 |
|---|---|
Poids moléculaire |
165.99 g/mol |
Nom IUPAC |
(1-cyclopropyl-3-methylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-5-7(8(11)12)4-10(9-5)6-2-3-6/h4,6,11-12H,2-3H2,1H3 |
Clé InChI |
CUHHBNXDGLQSKK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1C)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















